molecular formula C24H25N3O5 B14937326 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14937326
M. Wt: 435.5 g/mol
InChI Key: CTBNMAYMGBBOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule featuring a 1,3-dioxo-isoindoline core substituted with a 3-methoxypropyl group and a carboxamide-linked ethyl chain bearing a 4-methoxyindole moiety. The methoxy groups may enhance solubility and metabolic stability compared to non-polar analogues .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C24H25N3O5/c1-31-14-4-11-27-23(29)17-8-7-16(15-19(17)24(27)30)22(28)25-10-13-26-12-9-18-20(26)5-3-6-21(18)32-2/h3,5-9,12,15H,4,10-11,13-14H2,1-2H3,(H,25,28)

InChI Key

CTBNMAYMGBBOEH-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method involves the coupling of amines and carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

  • Isoindoline-1,3-dione Derivatives :
    The compound shares the isoindoline-1,3-dione core with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide (). The latter features fluorinated biphenyl substituents, which enhance hydrophobic interactions in crystal packing, as evidenced by its layered hydrogen-bonded network . In contrast, the target compound’s 3-methoxypropyl and indole-ethylamide groups likely prioritize solubility and flexibility over crystallinity.

  • Indole-Containing Analogues :
    Compounds like 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () share the methoxyindole motif but lack the isoindoline core. Their biological activity often hinges on the indole’s ability to mimic tryptophan residues in proteins, a feature the target compound may exploit .

Functional Group Variations

  • Methoxypropyl vs. Aromatic Substituents: The 3-methoxypropyl group in the target compound contrasts with aromatic substituents in analogues like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (). While aromatic groups (e.g., benzophenone in ) improve π-π stacking, the methoxypropyl chain may reduce steric hindrance and increase conformational flexibility .
  • Carboxamide Linkers :
    The ethylenediamine-linked carboxamide in the target compound differs from the direct aryl-amide bonds in 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (). The longer linker in the target molecule could enhance binding to deeper protein pockets .

Key Reaction Strategies

  • Isoindoline Core Formation :
    The isoindoline-1,3-dione core is typically synthesized via cyclization of phthalic anhydride derivatives. highlights a similar approach using phthalic anhydride and a hydrazide precursor under reflux in acetic acid, yielding a 76% isolated product .

  • Indole Functionalization: The 4-methoxyindole moiety in the target compound may be introduced via nucleophilic substitution or palladium-catalyzed coupling, as seen in the synthesis of (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (), where NaH and benzyl halides are employed .

Protection-Deprotection Steps

Solubility and Stability

  • The methoxy groups in both the isoindoline and indole moieties likely improve aqueous solubility compared to non-polar analogues like N-[2-benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (), which relies on halogenated aryl groups for lipophilicity .
  • The isoindoline-1,3-dione core’s rigidity may enhance thermal stability, as seen in ’s high-melting-point (decomposition >250°C) derivative .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₅H₁₈N₂O₃

Molecular Weight : 278.31 g/mol

IUPAC Name : this compound

1. Anticancer Activity

Research indicates that indole derivatives, including the compound , exhibit notable anticancer properties. A study highlighted that related indole compounds demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Indole Derivative AA54910.5Apoptosis induction
Indole Derivative BMCF78.7Cell cycle arrest

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For instance, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 3.90 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests potential applications in treating infections caused by resistant bacteria.

PathogenMIC (µg/mL)Reference
S. aureus (ATCC 25923)3.90
S. aureus (MRSA)<1.00
E. coli5.00

3. Anti-inflammatory Activity

Indole-based compounds have been noted for their anti-inflammatory effects as well. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Inhibition of Kinases : It may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

Case Studies

In a recent study published in the International Journal of Pharmaceutical Sciences and Research, several indole derivatives were synthesized and evaluated for their biological activities:

  • Case Study 1 : An indole derivative showed an IC50 value of 6.49 µM against cancer cells, indicating strong anticancer potential.
  • Case Study 2 : Another derivative was tested for antimicrobial properties and demonstrated significant activity against both gram-positive and gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.